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Compound of Interest

Compound Name: Methyl 4-hydroxypentanoate

Cat. No.: B14915715 Get Quote

Introduction

Methyl 4-hydroxypentanoate (C₆H₁₂O₃, CAS No. N/A) is an organic ester that serves as a

valuable intermediate in the synthesis of various fine chemicals and biofuels, most notably γ-

valerolactone (GVL). Its bifunctional nature, containing both a hydroxyl group and an ester,

makes it a versatile building block. A thorough understanding of its structural properties is

paramount for its application in research and development. This technical guide provides a

detailed overview of the key spectroscopic data for Methyl 4-hydroxypentanoate, including

Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry

(MS), intended for researchers, scientists, and professionals in drug development and chemical

synthesis.

While experimental spectra for this specific compound are not widely available in public

databases, this guide presents a comprehensive analysis based on predicted data and

established spectroscopic principles.

Spectroscopic Data Summary
The structural formula of Methyl 4-hydroxypentanoate is presented below, with atoms

numbered for NMR assignment purposes.

The following tables summarize the predicted and expected spectroscopic data for the

compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for Methyl 4-hydroxypentanoate (Solvent: CDCl₃,

Reference: TMS)

Position
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

1 ~1.20 Doublet 3H -CH(OH)-CH₃

2 ~1.75 - 1.85 Multiplet 2H -CH(OH)-CH₂-

3 ~2.40 Triplet 2H -CH₂-C(=O)O-

4 ~3.80 Multiplet 1H CH-OH

- ~2.50 Singlet (broad) 1H -OH

6 ~3.67 Singlet 3H -O-CH₃

Table 2: Predicted ¹³C NMR Data for Methyl 4-hydroxypentanoate (Solvent: CDCl₃)

Position Chemical Shift (δ, ppm) Assignment

5 ~23.5 -CH(OH)-CH₃

2 ~38.5 -CH(OH)-CH₂-

3 ~29.5 -CH₂-C(=O)O-

4 ~67.5 CH-OH

1 ~174.0 C=O

6 ~51.5 -O-CH₃

Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for Methyl 4-hydroxypentanoate (neat liquid)
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3500 - 3200 Strong, Broad O-H Stretch Alcohol

2970 - 2850 Medium-Strong C-H Stretch Alkane (sp³)

1740 - 1735 Strong C=O Stretch Ester

1250 - 1000 Strong C-O Stretch Ester, Alcohol

Mass Spectrometry (MS)
Table 4: Expected Major Fragments in EI-Mass Spectrum of Methyl 4-hydroxypentanoate

m/z Proposed Fragment Notes

132 [C₆H₁₂O₃]⁺ Molecular Ion (M⁺)

117 [M - CH₃]⁺ Loss of a methyl group

101 [M - OCH₃]⁺ Loss of the methoxy group

87 [CH₃CH(OH)CH₂CH₂]⁺ Alpha-cleavage at the ester

74 [CH₂=C(OH)OCH₃]⁺
McLafferty rearrangement

fragment

59 [COOCH₃]⁺
Ester functional group

fragment

45 [CH₃CHOH]⁺
Cleavage adjacent to the

alcohol

Experimental Workflows & Protocols
The acquisition of high-quality spectroscopic data is contingent on meticulous sample

preparation and adherence to standardized instrument protocols.

Spectroscopic Analysis Workflow
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The general workflow for the spectroscopic characterization of a liquid sample like Methyl 4-
hydroxypentanoate is depicted below.

General Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition

Data Processing & Analysis

Obtain pure liquid sample
(Methyl 4-hydroxypentanoate)

Dissolve in deuterated solvent
(e.g., CDCl3 for NMR)

NMR only

Transfer to appropriate container
(NMR tube, Salt plates, MS vial)

IR/MS

Instrument Setup &
Calibration/Tuning

Acquire Background Spectrum
(for IR)

IR only

Run Sample Spectrum
(NMR, IR, MS)

Process Raw Data
(Fourier Transform, Baseline Correction)

Interpret Spectra
(Peak picking, Integration, Fragmentation)

Generate Report & Tabulate Data
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Click to download full resolution via product page

General Spectroscopic Analysis Workflow

NMR Spectroscopy Protocol (¹H and ¹³C)
Sample Preparation:

Accurately weigh approximately 10-20 mg of Methyl 4-hydroxypentanoate for ¹H NMR

(or 50-100 mg for ¹³C NMR) into a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution

through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm

NMR tube.

Cap the NMR tube securely.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical

peak shape for the TMS signal.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Data Acquisition:

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typically, 8

to 16 scans are sufficient.

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program (e.g.,

zgpg30). A larger number of scans (e.g., 1024 or more) and a relaxation delay (D1) of 2
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seconds are typically required due to the low natural abundance and longer relaxation

times of the ¹³C nucleus.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum to ensure all peaks are in the positive phase.

Perform baseline correction.

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

For ¹H NMR, integrate the peaks to determine the relative proton ratios.

IR Spectroscopy Protocol
Sample Preparation:

Place one drop of neat (undiluted) Methyl 4-hydroxypentanoate onto the surface of a

clean, dry salt plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

Instrument Setup:

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment to subtract

atmospheric CO₂ and H₂O absorptions.

Data Acquisition:

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400

cm⁻¹.

Data Processing:
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The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final transmittance or absorbance spectrum.

Label the significant peaks corresponding to the key functional groups.

Mass Spectrometry Protocol (Electron Ionization)
Sample Preparation:

Prepare a dilute solution of Methyl 4-hydroxypentanoate (e.g., ~1 mg/mL) in a volatile

organic solvent such as methanol or dichloromethane.

Instrument Setup:

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or a

Gas Chromatography (GC) inlet.

Set the instrument parameters for Electron Ionization (EI), typically using an electron

energy of 70 eV.

Calibrate the mass analyzer using a known calibration standard (e.g.,

perfluorotributylamine, PFTBA).

Data Acquisition:

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range, for example, m/z

10 to 200.

Data Processing:

Identify the molecular ion peak (M⁺).

Analyze the fragmentation pattern and identify the m/z values of significant fragment ions

to aid in structural elucidation.

Conclusion
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The spectroscopic data and protocols detailed in this guide provide a foundational framework

for the analytical characterization of Methyl 4-hydroxypentanoate. The predicted NMR, IR,

and MS data offer a reliable reference for confirming the identity and purity of the compound in

a laboratory setting. Adherence to the outlined experimental protocols will ensure the

generation of high-quality, reproducible data, which is essential for advancing research and

development efforts that utilize this important chemical intermediate.

To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 4-hydroxypentanoate:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14915715#spectroscopic-data-of-methyl-4-
hydroxypentanoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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